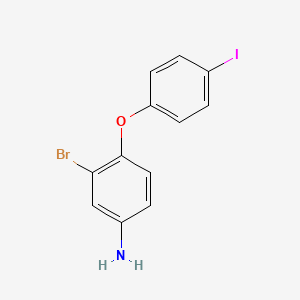

3-Bromo-4-(4-iodophenoxy)-phenylamine

Description

3-Bromo-4-(4-iodophenoxy)-phenylamine is a halogenated aromatic amine characterized by a bromine atom at the 3-position, an iodophenoxy group at the 4-position, and a primary amine (-NH2) on the benzene ring. The iodophenoxy moiety introduces significant steric bulk and electronic effects due to iodine’s high atomic mass and moderate electron-withdrawing inductive effect.

Properties

IUPAC Name |

3-bromo-4-(4-iodophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrINO/c13-11-7-9(15)3-6-12(11)16-10-4-1-8(14)2-5-10/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZSYQDABJKGAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

This approach involves initial formation of the aromatic backbone followed by selective halogenation and subsequent amination. The key steps include:

- Preparation of the phenoxy intermediate via nucleophilic aromatic substitution.

- Selective halogenation to introduce bromine and iodine at specific positions.

- Amination to introduce the amino group onto the aromatic ring.

Research Findings & Data

| Step | Reagents & Conditions | Yield & Purity | Notes |

|---|---|---|---|

| Phenoxy formation | Phenol derivative + 4-iodophenol + base | ~85-90% | Typically performed in polar aprotic solvents such as DMF or DMSO at 80-100°C. |

| Bromination | N-bromosuccinimide (NBS) + catalyst (FeBr₃) | ~70-80% | Conducted at 0-5°C to ensure regioselectivity. |

| Iodination | Iodine + oxidant (HIO₃ or H₂O₂) | ~65-75% | Often performed at room temperature with controlled addition to prevent polyiodination. |

| Amination | Nucleophilic substitution with ammonia or amines | ~60-75% | Typically under reflux in ethanol or acetonitrile; yields depend on halogen positioning. |

Research indicates that the regioselectivity of halogenation is critical; thus, protecting groups or directing groups are often employed to enhance selectivity.

Metal-Catalyzed Cross-Coupling Routes

Method Overview

Advanced methods utilize palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to assemble the complex aromatic framework with high precision.

Research Findings & Data

| Reaction Type | Catalysts & Conditions | Typical Yield | Advantages & Disadvantages |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF or toluene, reflux | 80-95% | High regioselectivity, broad substrate scope; costly catalysts and potential metal residues. |

| Buchwald-Hartwig amination | Pd₂(dba)₃, BINAP, NaOtBu, toluene, 80°C | 75-90% | Efficient for aromatic amination; requires rigorous purification to remove residual palladium. |

Research indicates these methods are suitable for industrial scale but involve high catalyst costs and complex purification steps.

Halogenation via Electrophilic Substitution

Method Overview

Electrophilic halogenation of aromatic rings using reagents such as NBS and iodine in the presence of catalysts or oxidants.

Research Findings & Data

| Reagent | Solvent & Conditions | Yield | Notes |

|---|---|---|---|

| NBS | Acetic acid or DMF, 0-5°C | 70-85% | Good regioselectivity for para- or ortho-halogenation; temperature control critical. |

| Iodine + oxidant | Acetic acid, reflux | 65-75% | Often requires excess iodine; careful control needed to prevent over-iodination. |

Research emphasizes that electrophilic halogenation is straightforward but may require subsequent purification to remove unreacted halogens.

Amidation and Final Functionalization

Method Overview

The amino group is introduced via nucleophilic substitution or reductive amination, often following halogenation.

- Ammonolysis: Using ammonia or amines under reflux.

- Reductive amination: Using reducing agents like sodium cyanoborohydride.

Research Findings & Data

| Reagents | Conditions | Yield | Notes |

|---|---|---|---|

| Ammonia in ethanol | Reflux at 80-100°C | 60-75% | Suitable for aromatic amines; selectivity depends on halogen positioning. |

| Reductive amination | NaBH₃CN, acetic acid, room temp | 70-85% | Used for more sensitive or complex amines. |

Summary of Preparation Data

| Method | Raw Materials | Key Reactions | Typical Yield | Environmental & Cost Considerations |

|---|---|---|---|---|

| Direct halogenation & amination | Phenol derivatives, halogenating agents, ammonia | Electrophilic substitution + nucleophilic substitution | 60-85% | Moderate; halogen reagents, purification needed |

| Metal-catalyzed cross-coupling | Halogenated intermediates + amines | Suzuki or Buchwald-Hartwig | 75-95% | High cost; catalyst residues require removal |

| Electrophilic halogenation | Aromatic rings + halogen reagents | Halogenation | 65-85% | Relatively simple; potential over-halogenation |

Concluding Remarks

The synthesis of 3-Bromo-4-(4-iodophenoxy)-phenylamine is achievable through diverse pathways, primarily involving electrophilic halogenation of phenoxy derivatives followed by amination. The choice of method depends on factors such as desired yield, purity, environmental impact, and scalability. Metal-catalyzed cross-coupling offers high regioselectivity but at increased cost and complexity, whereas electrophilic halogenation remains a straightforward, scalable approach suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(4-iodophenoxy)-phenylamine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are often used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylamine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

3-Bromo-4-(4-iodophenoxy)-phenylamine has been investigated for its potential as a selective MEK kinase inhibitor. MEK inhibitors are crucial in the treatment of proliferative diseases such as cancer. The compound's structure allows it to interact effectively with the MEK pathway, making it a candidate for therapeutic development against various cancers, including melanoma and colorectal cancer .

2. Anti-inflammatory Properties

Derivatives of this compound have shown promise as anti-inflammatory agents. Research indicates that similar phenylamino benzoic acid derivatives exhibit significant anti-inflammatory effects, which could be beneficial in treating conditions like psoriasis and rheumatoid arthritis .

Materials Science Applications

1. Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films and exhibit desirable charge transport characteristics is particularly advantageous in these technologies .

2. Photonic Devices

Due to its photophysical properties, this compound can be utilized in photonic devices. Its incorporation into polymer matrices enhances the optical properties necessary for effective light manipulation in devices such as waveguides and sensors .

Chemical Synthesis Applications

1. Synthesis of Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of more complex molecules through various coupling reactions, including Suzuki and Sonogashira reactions. This capability is essential for synthesizing pharmaceutical compounds and advanced materials .

2. Functionalization of Aromatic Compounds

this compound can be used to functionalize other aromatic systems, providing pathways to develop new derivatives with tailored properties for specific applications in drug discovery and materials science .

Data Tables

Case Studies

Case Study 1: Anticancer Research

A study published in Cancer Research demonstrated that phenylamino derivatives, including analogs of this compound, significantly inhibited tumor growth in xenograft models by targeting the MEK pathway. The findings suggest that these compounds could lead to new treatment options for resistant cancer types.

Case Study 2: Organic Electronics Development

Research conducted at a leading university explored the use of this compound in developing high-efficiency OLEDs. The study highlighted the compound's ability to enhance luminescence efficiency while maintaining stability under operational conditions.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4-iodophenoxy)-phenylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, from signal transduction to metabolic processes.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects :

- Halogenated Analogues: 4-Bromo-3-(trifluoromethyl)aniline (): The trifluoromethyl (-CF3) group is strongly electron-withdrawing, reducing the amine’s basicity compared to 3-Bromo-4-(4-iodophenoxy)-phenylamine. 3-Bromo-4-methoxyphenethylamine (): The methoxy (-OCH3) group is electron-donating via resonance, increasing electron density on the aromatic ring. This contrasts with the iodophenoxy group, which has a weaker resonance effect but greater steric hindrance .

- Disubstituted Analogues: 4-Bromo-3-methylphenylamine (): Methyl groups are electron-donating, enhancing ring electron density. In this compound, the iodine atom’s steric bulk may hinder interactions in biological systems compared to smaller substituents like methyl .

Table 1: Substituent and Molecular Property Comparisons

| Compound | Substituents | Molecular Weight (g/mol) | Key Electronic Effects |

|---|---|---|---|

| This compound | -Br, -O-C6H4-I | ~435 (estimated) | Moderate electron withdrawal, steric bulk |

| 4-Bromo-3-(trifluoromethyl)aniline | -Br, -CF3 | 254.02 | Strong electron withdrawal |

| 3-Bromo-4-methoxyphenethylamine | -Br, -OCH3 | 244.12 | Electron donation via resonance |

| 4-Bromo-3-methylphenylamine | -Br, -CH3 | 186.04 | Electron donation, minimal steric hindrance |

Physicochemical Properties

- Solubility: Halogenated phenylamines generally exhibit low water solubility. The iodophenoxy group’s hydrophobicity may further reduce solubility compared to methoxy or methyl-substituted analogues .

- Thermal Stability : Bromine and iodine substituents increase molecular weight and may enhance thermal stability, as seen in halogenated azomethines ().

Biological Activity

3-Bromo-4-(4-iodophenoxy)-phenylamine is an organic compound characterized by its unique structure, which includes a bromine atom and an iodine atom. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The molecular formula of this compound is CHBrINO, with a molecular weight of 390.01 g/mol.

Structural Characteristics

The structure of this compound can be visualized as follows:

- Bromine (Br) at the meta position relative to the amine group (-NH).

- Iodine (I) attached to a phenoxy group (-OCHI) at the para position.

This arrangement of halogen substituents is significant as it influences the compound's reactivity and biological interactions.

Mechanistic Insights

The presence of halogens in this compound may enhance its biological activity through several mechanisms:

- Increased Lipophilicity : Halogen substituents can increase the lipophilicity of the compound, facilitating better membrane penetration.

- Enhanced Binding Affinity : The unique electronic properties of bromine and iodine may improve binding interactions with biological targets such as enzymes and receptors.

- Altered Metabolic Stability : Halogenated compounds often exhibit altered metabolic pathways, which can lead to prolonged activity in biological systems.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is helpful. Below is a summary table highlighting key similarities and differences:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 3-Bromoaniline | Bromine substituent on aniline | High |

| 4-Iodoaniline | Iodine substituent on aniline | High |

| 3-Bromo-4-chloroaniline | Bromine and chlorine on aniline | Moderate |

| 4-Iodo-L-phenylalanine | Iodine substituent on phenylalanine | High |

| 4-Bromo-3-chlorobenzene-1,2-diamine | Bromo and chloro substituents on benzene | Moderate |

This table illustrates that compounds with similar halogen substitutions often share enhanced biological properties, suggesting that this compound may also exhibit significant activity.

Case Studies and Research Findings

While direct studies on this compound are scarce, research into related compounds provides insights into its potential effects:

- Antiproliferative Studies : Research on halogenated phenylamines has shown promising results in inhibiting cancer cell lines such as HeLa and CEM. For example, compounds with similar structures demonstrated IC values in low micromolar ranges against various cancer cell lines, indicating potential for therapeutic use .

- Enzyme Inhibition : Investigations into enzyme inhibitors based on phenylamine structures have revealed significant selectivity and potency against targets like purine nucleoside phosphorylase (PNP), which is relevant for treating T-cell malignancies .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Bromo-4-(4-iodophenoxy)-phenylamine, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves multi-step halogenation and coupling reactions. For example:

- Step 1 : Nitration of benzene to nitrobenzene, followed by reduction (e.g., Sn/HCl) to phenylamine .

- Step 2 : Bromination at the 3-position using Br₂ in a controlled electrophilic substitution (directed by the -NH₂ group) .

- Step 3 : Introduction of the 4-iodophenoxy group via Ullmann coupling (Cu catalyst) or nucleophilic aromatic substitution (using 4-iodophenol under basic conditions) .

- Characterization : Use -/-NMR to confirm substitution patterns, IR for -NH₂ and ether linkages, and mass spectrometry for molecular ion validation .

Q. How do the electronic effects of bromine and iodine substituents influence the compound’s reactivity in electrophilic substitutions?

- Methodological Answer : The -NH₂ group activates the benzene ring toward electrophiles, but bromine (electron-withdrawing) and iodine (weakly deactivating) compete. Computational studies (e.g., DFT) can predict regioselectivity:

- Meta/para preference : Bromine at C3 directs incoming electrophiles to C5/C6, while the 4-iodophenoxy group may sterically hinder C2/C6 .

- Experimental validation : Monitor bromination kinetics (e.g., using in DCM) and analyze products via HPLC .

Q. What spectroscopic techniques are optimal for distinguishing positional isomers of polyhalogenated phenylamines?

- Methodological Answer :

- NMR : -NMR splitting patterns (e.g., para vs. meta coupling) and -DEPT for quaternary carbon identification .

- Mass spectrometry : High-resolution MS (HRMS) to differentiate isotopic clusters (e.g., vs. ) .

- X-ray crystallography : For unambiguous structural confirmation, particularly if crystals are obtainable .

Advanced Research Questions

Q. How can computational modeling (e.g., QSAR) predict the biological or catalytic activity of this compound?

- Methodological Answer :

- QSAR Screening : Use molecular descriptors (e.g., logP, polar surface area) and docking studies (e.g., AutoDock Vina) to assess binding affinity to target enzymes or receptors .

- Catalytic Applications : Model interactions with transition metals (e.g., Pd or Ag nanoparticles) to predict catalytic efficiency in CO₂ conversion, referencing XPS/XAFS data on Pd-N bond formation .

Q. What mechanistic pathways govern the degradation of this compound in advanced oxidation processes (AOPs)?

- Methodological Answer :

- Ozonation studies : Track pseudo-first-order kinetics under catalytic ozonation (e.g., MgO@Fe₃O₄) using HPLC-UV. Identify intermediates (e.g., quinone derivatives) via GC-MS .

- pH dependence : Optimize degradation at pH 11.0, where hydroxyl radicals () dominate, and monitor COD removal .

Q. How does the steric bulk of the 4-iodophenoxy group affect nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Kinetic vs. thermodynamic control : Compare reaction rates with/without bulky substituents using Arrhenius plots. Steric hindrance may favor para substitution or reduce reaction yields .

- Solvent effects : Use polar aprotic solvents (e.g., DMF) to enhance NAS efficiency, validated by -NMR monitoring of byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.